3-Bromo-5-iodobenzoate

Crystal engineering Halogen bonding Coordination polymers

This 3,5-dihalogenated benzoate enables orthogonal cross-coupling for complex molecule synthesis. The iodine at C5 is primed for Sonogashira/Heck reactions, while the bromine at C3 remains intact for subsequent functionalization. Validated in large-scale thromboxane receptor antagonist synthesis, this pattern prevents regioisomeric uncertainty and ensures reliable reactivity. Available in 97% purity, it provides a defined, versatile building block for multi-step routes.

Molecular Formula C7H3BrIO2-
Molecular Weight 325.91 g/mol
Cat. No. B8622423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-iodobenzoate
Molecular FormulaC7H3BrIO2-
Molecular Weight325.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)I)C(=O)[O-]
InChIInChI=1S/C7H4BrIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)/p-1
InChIKeyMKJBJYCBKXPQSY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-iodobenzoate: Core Properties and Scientific Context


3-Bromo-5-iodobenzoate is a dihalogenated benzoate ester characterized by bromine and iodine substituents at the 3- and 5-positions of the aromatic ring. This compound serves as a versatile building block in organic synthesis, with its free acid form (3-bromo-5-iodobenzoic acid, CAS 188815-32-9) displaying a molecular weight of 326.91 g/mol, a melting point of 219–221 °C, and an XLogP3-AA value of 2.8 [1]. Commercially available from major chemical suppliers in purity grades ranging from 97% to >98.0% , the compound exists as a white to light yellow crystalline powder and is sparingly soluble in water (0.20 g/L at 25 °C, calculated) while soluble in methanol . The asymmetric 3,5-dihalogen substitution pattern is structurally distinct from alternative regioisomers, imparting specific reactivity characteristics that influence its utility in cross-coupling reactions, coordination chemistry, and as a synthetic intermediate [2].

Why 3-Bromo-5-iodobenzoate Cannot Be Interchanged with Positional Isomers or Monohalogenated Analogs


The substitution of 3-bromo-5-iodobenzoate with structurally related halogenated benzoates cannot be assumed without compromising experimental outcomes, as regioisomeric and halogen-specific variations produce quantifiably distinct results across multiple performance dimensions. In crystal engineering applications, the 3,5-dihalogenated arrangement enables bifurcated halogen-bonding interactions with uranyl oxo groups that are absent in monohalogenated or alternatively substituted analogs [1]. In cross-coupling chemistry, the differential reactivity of iodine versus bromine at specific ring positions governs regioselectivity in Heck coupling reactions essential for pharmaceutical synthesis [2]. In environmental microbiology, the degradation kinetics of 3-bromo-5-iodobenzoate derivatives differ markedly from 3-chloro- or 3-bromobenzoate analogs, with dehalogenation rates varying by an order of magnitude depending on halogen identity [3]. Finally, procurement decisions must account for the specific substitution pattern required for validated synthetic routes—the 3,5-dihalogenated benzoate scaffold is specifically cited in pharmaceutical process development literature for the large-scale synthesis of a thromboxane receptor antagonist, whereas alternative regioisomers lack equivalent documented synthetic utility .

Quantitative Differentiation Evidence: 3-Bromo-5-iodobenzoate vs. Closest Analogs and Alternatives


Bifurcated Halogen-Bonding Supramolecular Assembly: Unique Crystal Engineering Property

3-Bromo-5-iodobenzoic acid forms a one-dimensional uranyl coordination polymer, [UO₂(C₇H₃BrIO₂)₂]ₙ, which assembles into a supramolecular three-dimensional network via bifurcated halogen-bonding interactions with uranyl oxo atoms [1]. This asymmetric, bifurcated halogen-bonding interaction represents the first observation of this specific synthon in any uranyl hybrid material [1]. The halogen-bonding interactions produce measurable shifts in vibrational frequencies: Raman and IR spectroscopy demonstrate small but detectable shifts in υ₁ and υ₃ frequencies of the uranyl moiety compared to non-halogen-bonded systems [1]. Monohalogenated benzoic acid ligands (e.g., 3-bromobenzoic acid, 3-iodobenzoic acid) lack the requisite dual-halogen substitution pattern to establish the bifurcated halogen-bonding geometry observed with 3-bromo-5-iodobenzoic acid [1].

Crystal engineering Halogen bonding Coordination polymers Uranyl hybrid materials

Regioselective Heck Coupling for Pharmaceutical Intermediate Synthesis: Halogen Reactivity Differentiation

In the large-scale synthesis of the thromboxane receptor antagonist 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid, commercially available 3-bromo-5-iodobenzoic acid serves as the starting reagent, with the regioselective Heck cross-coupling reaction selectively engaging the iodine substituent at the 5-position while preserving the bromine at the 3-position for subsequent functionalization [1]. This orthogonal reactivity is enabled by the differential coupling rates of aryl iodides versus aryl bromides under palladium catalysis, with aryl iodides reacting substantially faster than aryl bromides in Heck coupling [1]. The synthetic route proceeds via conversion to the corresponding acid chloride, Friedel-Crafts acylation with 4-fluorobenzene to yield 3-bromo-5-iodophenyl 4-fluorophenyl ketone, followed by Heck coupling . Alternative regioisomers (e.g., 3-bromo-4-iodobenzoic acid, CAS 249647-24-3) or monohalogenated analogs cannot achieve the same sequential site-selective functionalization because they either lack the iodine site for initial coupling or place halogens in positions that would alter the desired regiochemical outcome [2].

Pharmaceutical process chemistry Heck cross-coupling Regioselective synthesis Thromboxane receptor antagonist

Halogen-Specific Anaerobic Microbial Dehalogenation Kinetics: Order-of-Magnitude Rate Differences

In resting-cell suspensions of Desulfomonile tiedjei, the rate of H₂ consumption with 3-halobenzoates as electron acceptors exhibits a pronounced halogen dependence: 3-chlorobenzoate (0.50 μmol h⁻¹ mg⁻¹), 3-bromobenzoate (0.44 μmol h⁻¹ mg⁻¹), and 3-iodobenzoate (0.04 μmol h⁻¹ mg⁻¹) [1]. The rate for 3-iodobenzoate is approximately 11-fold slower than that for 3-bromobenzoate and 12.5-fold slower than for 3-chlorobenzoate under identical assay conditions [1]. Furthermore, 3-fluorobenzoate and benzoate were not metabolized at all by this bacterium [1]. While 3-bromo-5-iodobenzoate was not directly assayed in this study, the data establish that the presence of iodine versus bromine or chlorine on the 3-substituted benzoate scaffold alters dehalogenation kinetics by an order of magnitude [1]. A separate study with a denitrifying bacterium (strain 3CB-1) confirmed that 3-bromobenzoate and 3-iodobenzoate are both degraded under denitrifying conditions with stoichiometric release of halide, but 3-fluorobenzoate is not utilized [2].

Environmental microbiology Anaerobic degradation Dehalogenation kinetics Bioremediation

Documented Utility in Patented Pharmaceutical Process Development

3-Bromo-5-iodobenzoic acid is explicitly cited in the peer-reviewed process chemistry literature as the starting reagent for the large-scale synthesis of the thromboxane receptor antagonist 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid [1]. The synthetic strategy leverages the differential reactivity of the iodine and bromine substituents for regioselective Heck cross-coupling, followed by subsequent functionalization of the remaining bromine site [1]. This compound is also utilized in the preparation of phenyl(3-bromo-5-iodo)benzoate, methyl 3-bromo-5-iodobenzoate, 3-bromo-5-(triisopropylsilylethynyl)benzoic acid (via Sonogashira coupling), and trifluoroacetophenone derivatives . In contrast, alternative regioisomers such as 3-bromo-4-iodobenzoic acid (CAS 249647-24-3) and 4-bromo-3-iodobenzoic acid (CAS 1257231-51-8) lack equivalent documentation in validated pharmaceutical process routes [2]. Patent literature including US07476764B2 and WO2010/103279 references the 3-bromo-5-iodobenzoate scaffold for the synthesis of bioactive molecules .

Pharmaceutical process development Patent literature Thromboxane receptor antagonist Large-scale synthesis

Cost-Efficiency and Commercial Availability: Multi-Source Supply with Economical Scaling

3-Bromo-5-iodobenzoic acid is commercially available from multiple major chemical suppliers including Sigma-Aldrich (MilliporeSigma), Thermo Scientific (Alfa Aesar), TCI Chemicals, and AK Scientific, with pricing that scales favorably with quantity . Representative pricing from AK Scientific (as of search date): 1 g at $12, 5 g at $17 ($3.40/g), 25 g at $41 ($1.64/g), and 100 g at $118 ($1.18/g) . Sigma-Aldrich offers 5 g at approximately $95.89 . The compound is stocked and ready for immediate shipment from multiple vendors, reducing lead-time risk for time-sensitive research projects. Alternative regioisomers such as methyl 3-bromo-4-iodobenzoate (CAS 249647-24-3) and methyl 4-bromo-3-iodobenzoate (CAS 1257231-51-8) have limited commercial availability with fewer established supply chains, potentially resulting in longer procurement lead times and higher per-unit costs due to custom synthesis requirements [1].

Chemical procurement Cost analysis Supply chain Research chemicals

Optimized Application Scenarios for 3-Bromo-5-iodobenzoate Based on Quantitative Evidence


Sequential Cross-Coupling in Multi-Step Pharmaceutical Intermediate Synthesis

3-Bromo-5-iodobenzoate is optimally deployed as a starting material in multi-step pharmaceutical syntheses requiring sequential, site-selective cross-coupling reactions. The differential reactivity of the iodine substituent (which couples rapidly under Heck and Sonogashira conditions) versus the bromine substituent (which remains intact for subsequent functionalization) enables orthogonal, regioselective transformations validated in the large-scale synthesis of thromboxane receptor antagonists [1]. This application scenario is specifically documented in Organic Process Research & Development for the preparation of 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid [1].

Crystal Engineering of Uranyl Hybrid Materials with Halogen-Bonded Supramolecular Networks

For researchers designing uranyl coordination polymers with tailored supramolecular architectures, 3-bromo-5-iodobenzoic acid provides a unique bifurcated halogen-bonding synthon not accessible with monohalogenated or symmetrically dihalogenated benzoic acid ligands [1]. The 3,5-substitution pattern enables the formation of one-dimensional coordination polymers that assemble into three-dimensional supramolecular networks via asymmetric halogen-bonding interactions with uranyl oxo atoms [1]. This first-observed synthon produces measurable vibrational frequency shifts in Raman and IR spectra, with luminescence properties observable at 420 nm excitation wavelength [1].

Environmental Fate Studies Requiring Iodine-Containing Persistent Tracers

For environmental microbiology studies investigating anaerobic dehalogenation pathways or requiring persistent halogenated tracers in anoxic environments, compounds derived from or structurally related to 3-bromo-5-iodobenzoate offer distinct kinetic advantages. The iodine substituent confers approximately 11-fold slower anaerobic microbial degradation compared to bromine and 12.5-fold slower degradation compared to chlorine under identical assay conditions [1]. The compound's resistance to microbial dehalogenation makes iodine-containing benzoates suitable as recalcitrant tracers in groundwater and sediment studies where chlorinated or brominated analogs would undergo more rapid degradation [1].

Sonogashira Coupling for Alkynyl-Functionalized Building Block Synthesis

3-Bromo-5-iodobenzoic acid is specifically documented for Sonogashira coupling reactions to yield 3-bromo-5-(triisopropylsilylethynyl)benzoic acid, a versatile intermediate for further functionalization [1]. The iodine substituent at the 5-position selectively participates in Sonogashira coupling with terminal alkynes under palladium/copper catalysis, preserving the bromine at the 3-position for subsequent Suzuki-Miyaura or other cross-coupling transformations . This orthogonal reactivity pattern enables the modular construction of unsymmetrical biaryl and aryl-alkynyl architectures relevant to medicinal chemistry and materials science applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.